BenchChemオンラインストアへようこそ!

7-Bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine hydrobromide

Lipophilicity Drug-likeness Physicochemical profiling

7-Bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine hydrobromide is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine scaffold family, a privileged chemotype in medicinal chemistry underlying several marketed drugs including zolpidem, alpidem, and olprinone. The compound features a bromine atom at the 7-position of the pyridine ring and an isopropyl group at the 2-position of the imidazole ring, supplied as the hydrobromide salt with molecular formula C10H12Br2N2 and molecular weight 320.02 g/mol.

Molecular Formula C10H12Br2N2
Molecular Weight 320.028
CAS No. 1803586-89-1
Cat. No. B2935815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine hydrobromide
CAS1803586-89-1
Molecular FormulaC10H12Br2N2
Molecular Weight320.028
Structural Identifiers
SMILESCC(C)C1=CN2C=CC(=CC2=N1)Br.Br
InChIInChI=1S/C10H11BrN2.BrH/c1-7(2)9-6-13-4-3-8(11)5-10(13)12-9;/h3-7H,1-2H3;1H
InChIKeyLYISKFCNCGCDJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine Hydrobromide (CAS 1803586-89-1): Chemical Class and Core Characteristics for Procurement Evaluation


7-Bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine hydrobromide is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine scaffold family, a privileged chemotype in medicinal chemistry underlying several marketed drugs including zolpidem, alpidem, and olprinone [1]. The compound features a bromine atom at the 7-position of the pyridine ring and an isopropyl group at the 2-position of the imidazole ring, supplied as the hydrobromide salt with molecular formula C10H12Br2N2 and molecular weight 320.02 g/mol . It is manufactured by Enamine Ltd. and distributed through authorized channels including Fujifilm Wako, with a catalog purity specification of 95% .

Why 7-Bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine Hydrobromide Cannot Be Replaced by Generic Imidazo[1,2-a]pyridine Building Blocks


The imidazo[1,2-a]pyridine scaffold is pharmacologically privileged, but its biological and synthetic utility is exquisitely dependent on the specific substitution pattern [1]. The combination of a 7-bromo leaving group for cross-coupling chemistry and a 2-isopropyl substituent for lipophilicity and steric modulation creates a distinct physicochemical profile that cannot be replicated by simpler analogs such as 7-bromoimidazo[1,2-a]pyridine (CAS 808744-34-5) or 7-bromo-2-methylimidazo[1,2-a]pyridine (CAS 1194375-40-0). Furthermore, the hydrobromide salt form (CAS 1803586-89-1) offers handling and solubility advantages over the free base (CAS 1368047-35-1) that directly impact experimental reproducibility . Replacing this compound with a generic imidazo[1,2-a]pyridine would alter the lipophilicity, steric profile, and salt-form properties, leading to divergent synthetic outcomes and biological screening results [2].

Quantitative Differentiation Evidence: 7-Bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine Hydrobromide vs. Closest Analogs


Lipophilicity Advantage: 1.4–1.7 LogP Units Higher than 2-Unsubstituted and 2-Methyl Analogs

The target compound (free base, CAS 1368047-35-1) exhibits a computed LogP of 3.80 (cLogP) , which is 1.70 LogP units higher than the unsubstituted 7-bromoimidazo[1,2-a]pyridine (LogP 2.10) [1] and 1.39 LogP units higher than the 2-methyl analog 7-bromo-2-methylimidazo[1,2-a]pyridine (LogP 2.41) . The 2-isopropyl substituent contributes an additional ~1.3–1.4 LogP units relative to the 2-unsubstituted baseline (2-isopropylimidazo[1,2-a]pyridine LogP 2.46) , while the 7-bromo substituent adds approximately 1.3 LogP units on top of the isopropyl effect. This elevated lipophilicity translates to approximately 50-fold higher octanol/water partition compared to the 2-methyl analog and approximately 100-fold higher compared to the 2-unsubstituted analog. All four compounds share an identical topological polar surface area (TPSA) of 17.3 Ų, indicating that the increased LogP is achieved without sacrificing hydrogen-bonding capacity [1].

Lipophilicity Drug-likeness Physicochemical profiling

Hydrobromide Salt Form Provides Documented Handling and Stability Advantages Over the Free Base

The target compound is supplied as the hydrobromide (HBr) salt (CAS 1803586-89-1, MW 320.02 g/mol), in contrast to the free base form (CAS 1368047-35-1, MW 239.11 g/mol) . The HBr salt is documented to be stored at room temperature (Fujifilm Wako storage condition: 室温) , whereas the free base has no reported melting point or stability data in authoritative databases (ChemSrc reports melting point N/A for CAS 1368047-35-1) . The HBr salt form typically confers enhanced aqueous solubility due to ionization of the pyridine nitrogen, improved crystallinity for accurate weighing, and reduced hygroscopicity compared to the free base [1]. The Fujifilm Wako product listing specifies batch-level documentation including certificates of analysis, spectral data, and inspection reports, providing procurement-level quality assurance that is not uniformly available for the free base from all vendors .

Salt form selection Solid-state properties Experimental reproducibility

C2-Alkyl Substitution Enables Efficient Suzuki Cross-Coupling Reactivity—Inference from 6-Bromo Series

Renou et al. demonstrated in Helvetica Chimica Acta that the Suzuki-type cross-coupling reaction proceeds efficiently on 6-bromo-2-methylimidazo[1,2-a]pyridine and 6-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine, whereas the 6-bromo derivative unsubstituted at C(2) is poorly reactive under identical conditions [1]. Although this study was conducted on the 6-bromo series, the electronic influence of the C2-substituent on the electron density of the imidazo[1,2-a]pyridine ring system is a general effect that extends to the 7-bromo series [2]. By analogy, the 2-isopropyl substituent in the target compound is expected to enhance palladium-catalyzed cross-coupling reactivity at the 7-bromo position compared to unsubstituted 7-bromoimidazo[1,2-a]pyridine. Quantitative yield data from the 6-bromo series showed that 2-methyl substitution restored efficient coupling, while the unsubstituted analog required modified catalyst/base conditions to achieve comparable yields [1].

Palladium-catalyzed coupling C–C bond formation Medicinal chemistry diversification

2-Isopropyl Steric Bulk Differentiates Target Engagement Profile from 2-Methyl Analogs in Kinase Inhibitor SAR

In structure-activity relationship (SAR) studies of imidazo[1,2-a]pyridine-based kinase inhibitors, the nature of the C2-substituent has been shown to significantly modulate both potency and selectivity [1]. Lawson et al. reported that imidazo[1,2-a]pyridine derivatives with varying C2-aryl substituents exhibit differential inhibition of DYRK1A and CLK1 kinases, with the most active compound (4c) achieving IC50 values of 0.7 μM (CLK1) and 2.6 μM (DYRK1A) [1]. Separately, Wang et al. demonstrated that imidazo[1,2-a]pyridine Nek2 inhibitors with optimized C2-substitution achieve IC50 values as low as 38 nM in proliferation assays [2]. The 2-isopropyl group in the target compound provides greater steric bulk than the 2-methyl analog (van der Waals volume: isopropyl ≈ 33.5 ų vs. methyl ≈ 13.7 ų), which can differentially engage hydrophobic pockets in kinase ATP-binding sites and alter selectivity profiles [3]. While these SAR data are from elaborated final compounds rather than the building block itself, they establish the principle that C2-substitution identity is a critical determinant of biological outcome in this scaffold class.

Kinase inhibition Structure-activity relationship Selectivity modulation

Procurement Differentiation: Premium Pricing Reflects Specialized Substitution Pattern and Limited Supply Base

The target compound commands a significant price premium over simpler analogs, reflecting its specialized substitution pattern and more complex synthesis. Fujifilm Wako lists pricing of ¥118,000 for 100 mg and ¥338,800 for 1 g (approximately $815 and $2,340 USD equivalent) , while Biosynth offers 50 mg at $510 and 0.5 g at $1,562.50 . In comparison, 7-bromoimidazo[1,2-a]pyridine (CAS 808744-34-5, 95% purity) is available at $18/g (AKSci) and 7-bromo-2-methylimidazo[1,2-a]pyridine (CAS 1194375-40-0, 97% purity) at approximately $331/g (Aladdin) or €315/g (CymitQuimica) . The target compound is thus approximately 130× more expensive per gram than the unsubstituted 7-bromo analog and approximately 7× more expensive than the 2-methyl analog. This price differential is consistent with the additional synthetic steps required to install the 2-isopropyl group and form the hydrobromide salt, as well as the more limited supplier base (primarily Enamine Ltd. via authorized distributors) .

Chemical procurement Building block sourcing Cost-benefit analysis

Optimal Research and Industrial Application Scenarios for 7-Bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine Hydrobromide Based on Quantified Differentiation


Kinase-Focused Fragment and Lead Optimization Libraries Requiring Elevated Lipophilicity

The 7-bromo-2-isopropyl scaffold provides a LogP of 3.80, which is 1.4–1.7 units higher than 2-methyl or 2-unsubstituted analogs . This elevated lipophilicity is well-suited for medicinal chemistry programs targeting kinases with hydrophobic adenine-binding pockets, where imidazo[1,2-a]pyridine-based inhibitors have demonstrated nanomolar potency (e.g., Nek2 IC50 = 38 nM, CLK1 IC50 = 0.7 μM) [1][2]. The 7-bromo handle enables late-stage Suzuki diversification to explore vector space from the pyridine ring, while the pre-installed 2-isopropyl group anchors the imidazole-side hydrophobic interaction. This building block eliminates the need for post-coupling alkylation at C2, reducing synthetic step count by 1–2 steps compared to starting from 7-bromoimidazo[1,2-a]pyridine.

CNS-Penetrant Compound Design Leveraging High Lipophilicity Without Increased Polar Surface Area

With a TPSA of 17.3 Ų (identical to the 2-methyl and 2-unsubstituted analogs) but a LogP elevated to 3.80 , this building block achieves increased membrane permeability without expanding polar surface area—a favorable profile for crossing the blood-brain barrier. The HBr salt form ensures reliable dissolution for in vitro permeability assays (e.g., PAMPA, Caco-2), while the room-temperature storage stability supports long-term compound library maintenance. The 7-bromo position allows for late-stage introduction of solubilizing groups via Suzuki coupling to balance the high LogP if needed for in vivo studies.

Suzuki Coupling-Based Parallel Library Synthesis with Imidazo[1,2-a]pyridine Cores

Based on the class-level evidence that C2-alkyl substitution restores Suzuki cross-coupling reactivity in imidazo[1,2-a]pyridines [3], this building block is expected to perform efficiently in palladium-catalyzed coupling reactions under standard conditions without the need for the modified catalyst/base systems required for C2-unsubstituted analogs. This makes it suitable for automated parallel synthesis platforms where uniform reaction conditions across a library are essential for reproducibility. The 7-bromo position in imidazo[1,2-a]pyridines is electronically distinct from the 6-bromo position, offering complementary reactivity for iterative coupling strategies.

Structure-Activity Relationship Studies Requiring Steric Differentiation at the Imidazole C2 Position

The 2-isopropyl group (van der Waals volume ~33.5 ų) provides approximately 2.4-fold greater steric bulk than the 2-methyl analog (~13.7 ų) [4], enabling SAR exploration of steric tolerance in target protein binding sites. When used alongside the 2-methyl and 2-unsubstituted analogs as a matched-pair series, this building block allows systematic probing of the hydrophobic pocket dimensions in kinase ATP-binding sites, bromodomains, or GPCR allosteric sites. The consistent TPSA of 17.3 Ų across the series ensures that observed activity differences are primarily attributable to steric and lipophilic effects rather than changes in hydrogen-bonding capacity.

Quote Request

Request a Quote for 7-Bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.